

Spectroscopic Data of Perakine: A Technical Guide

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Compound of Interest

Compound Name: Perakine

Cat. No.: B10819628

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This technical guide provides a comprehensive overview of the spectroscopic data for the sarpagine-type indole alkaloid, **Perakine**. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **Perakine**, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR spectral data for **Perakine**.

^1H NMR Spectral Data of Perakine

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **Perakine**

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-------------|------------------------------------|--------------|-----------------------------|
| 3 | 4.12 | m | |
| 5 α | 2.95 | m | |
| 5 β | 3.45 | m | |
| 6 α | 2.10 | m | |
| 6 β | 2.35 | m | |
| 9 | 7.48 | d | |
| 10 | 7.12 | t | 7.8 |
| 11 | 7.18 | t | 7.8 |
| 12 | 7.35 | d | 7.8 |
| 14 α | 1.85 | m | |
| 14 β | 2.20 | m | |
| 15 | 3.85 | m | |
| 16 | 5.45 | q | 6.8 |
| 17-OH | 4.25 | br s | |
| 18 | 1.65 | d | |
| 19 | 5.80 | s | |
| N(1)-H | 8.10 | s | |

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data of Perakine

Table 2: ¹³C NMR Chemical Shifts for **Perakine**

| Atom No. | Chemical Shift (δ) ppm |
|----------|---------------------------------|
| 2 | 134.5 |
| 3 | 55.8 |
| 5 | 52.1 |
| 6 | 21.7 |
| 7 | 108.2 |
| 8 | 128.5 |
| 9 | 118.2 |
| 10 | 119.8 |
| 11 | 121.5 |
| 12 | 110.9 |
| 13 | 148.2 |
| 14 | 34.6 |
| 15 | 40.1 |
| 16 | 75.3 |
| 18 | 22.1 |
| 19 | 125.4 |
| 20 | 138.7 |
| 21 | 65.4 |

Data obtained in CDCl₃ at 100 MHz.

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. ¹H and

^{13}C NMR spectra were acquired at room temperature. Standard pulse sequences were used for one-dimensional experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

Table 3: HRESIMS Data for **Perakine**

| Ion | Calculated m/z | Found m/z |
|-------------------------|----------------|-----------|
| $[\text{M}+\text{H}]^+$ | 311.1754 | 311.1756 |

The HRESIMS data for **Perakine** is consistent with the molecular formula $\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2$.

Experimental Protocol for Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FT-IR Spectral Data of Perakine

Table 4: Characteristic FT-IR Absorption Bands for **Perakine**

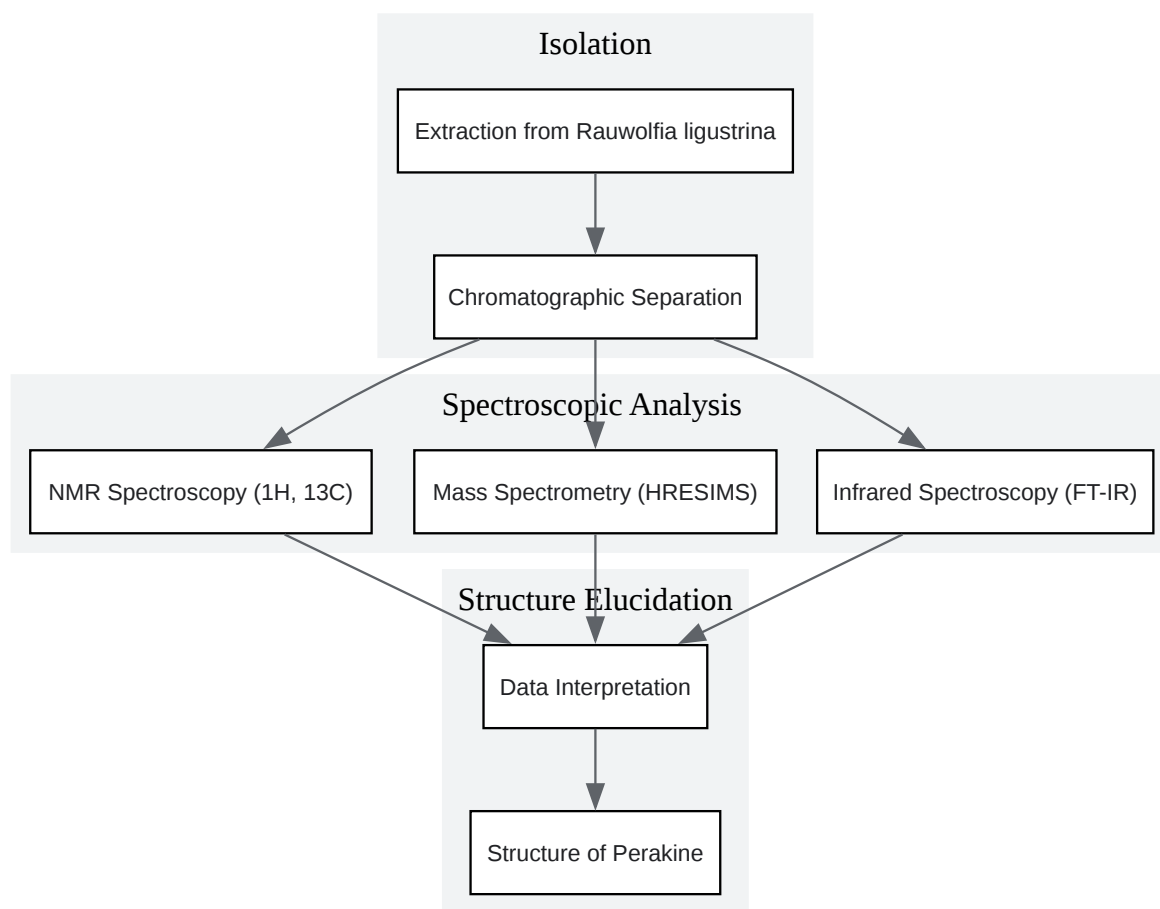
| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|---------------------------------|
| 3400 | O-H stretching (hydroxyl group) |
| 3250 | N-H stretching (indole) |
| 2925 | C-H stretching (aliphatic) |
| 1610 | C=C stretching (aromatic) |
| 1450 | C-H bending |
| 1050 | C-O stretching |

Experimental Protocol for IR Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Perakine**.



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Caption: Workflow for the isolation and structural elucidation of **Perakine**.

This guide provides a consolidated resource for the spectroscopic data of **Perakine**, intended to aid researchers in their ongoing and future work with this compound. The detailed experimental protocols offer a basis for the replication and verification of these findings.

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